molecular formula C18H19F3N2O3S2 B2788195 2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine CAS No. 1421482-51-0

2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Cat. No. B2788195
CAS RN: 1421482-51-0
M. Wt: 432.48
InChI Key: SLPKZVXYUDAZCQ-UHFFFAOYSA-N
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Description

The compound “2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is further substituted with a sulfonyl group attached to a phenyl ring, which has a trifluoromethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, as well as the sulfonyl and trifluoromethoxy groups. The trifluoromethoxy group is an electron-withdrawing group, which would decrease the HOMO and LUMO energy levels of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups are generally involved in a variety of chemical reactions. For example, pyridine and piperidine rings can undergo substitution reactions, and the sulfonyl group can participate in various addition and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and piperidine rings would likely make the compound relatively stable and resistant to heat. The trifluoromethoxy group could potentially increase the compound’s reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing piperidine rings act as neurotransmitter inhibitors or receptor agonists/antagonists .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in the fields of medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

2-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S2/c19-18(20,21)26-15-4-6-16(7-5-15)28(24,25)23-11-8-14(9-12-23)13-27-17-3-1-2-10-22-17/h1-7,10,14H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPKZVXYUDAZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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